molecular formula C13H27NaO3S B1324511 1-Tridecanesulfonic Acid Sodium Salt CAS No. 5802-89-1

1-Tridecanesulfonic Acid Sodium Salt

Cat. No.: B1324511
CAS No.: 5802-89-1
M. Wt: 286.41 g/mol
InChI Key: CACJZDMMUHMEBN-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Sodium 1-Tridecanesulfonate, also known as 1-Tridecanesulfonic Acid Sodium Salt, is a type of anionic surfactant . The primary targets of this compound are dirt and oil particles. It acts by reducing the surface tension of water, allowing it to mix with oil and dirt particles, which are then easily rinsed away .

Mode of Action

The compound interacts with its targets (dirt and oil particles) by surrounding them. This is due to the surfactant’s unique structure, which has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail . The hydrophobic tails interact with the oil and dirt particles, while the hydrophilic heads remain in the water, forming a type of emulsion. This emulsion is then easily rinsed away .

Result of Action

The result of Sodium 1-Tridecanesulfonate’s action is the removal of dirt and oil particles from the surface it is applied to. By reducing the surface tension of water and forming an emulsion with oil and dirt particles, it allows these particles to be rinsed away, resulting in a clean surface .

Action Environment

Environmental factors can influence the action of Sodium 1-Tridecanesulfonate. For example, the presence of hard water ions can reduce the effectiveness of the surfactant. Additionally, extreme pH values can affect the stability of the compound . It is generally stable under normal environmental conditions .

Chemical Reactions Analysis

1-Tridecanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfides.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

sodium;tridecane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACJZDMMUHMEBN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635600
Record name Sodium tridecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5802-89-1
Record name Sodium tridecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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